molecular formula C26H27N3O5 B6550498 N-[(furan-2-yl)methyl]-5-{1-[(3-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide CAS No. 1040680-38-3

N-[(furan-2-yl)methyl]-5-{1-[(3-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide

Número de catálogo: B6550498
Número CAS: 1040680-38-3
Peso molecular: 461.5 g/mol
Clave InChI: OAZPYGQDBCJLAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound features a 1,2,3,4-tetrahydroquinazoline core substituted at the 1-position with a 3-methoxybenzyl group and at the 3-position with a pentanamide chain terminating in a furfurylmethyl moiety. The quinazolinone scaffold is known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Propiedades

IUPAC Name

N-(furan-2-ylmethyl)-5-[1-[(3-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5/c1-33-20-9-6-8-19(16-20)18-29-23-12-3-2-11-22(23)25(31)28(26(29)32)14-5-4-13-24(30)27-17-21-10-7-15-34-21/h2-3,6-12,15-16H,4-5,13-14,17-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZPYGQDBCJLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogues with Quinazolinone Cores

N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide
  • Structural Differences : Replaces the 3-methoxybenzyl group with a 3-nitrobenzyl substituent and the pentanamide chain with propanamide.
  • The shorter propanamide chain may reduce conformational flexibility .
Imidazo[1,2-c]quinazoline Derivatives
  • Example: 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide
  • Key Features: Incorporates an imidazo[1,2-c]quinazoline ring and a sulfanyl-ethylamino substituent.
  • Comparison: The fused imidazole ring enhances aromaticity, possibly improving DNA intercalation.

Compounds with Bioisosteric Replacements

Tetrazole-Containing Analogues (e.g., AV6, AV8)
  • Structural Highlight: Tetrazole rings replace carboxyl groups (e.g., AV6: 4-formylphenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methyl butanoate).
  • ADME Impact: Tetrazoles improve metabolic stability by resisting esterase hydrolysis, a feature absent in the target compound’s amide linkage.
Oxadiazole Derivatives
  • Example : (furan-2-yl)-1-(5-substituted phenyl-1,3,4-oxadiazol-2-yl) methanimines
  • Functional Role: The 1,3,4-oxadiazole ring enhances rigidity and hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 3-Nitrobenzyl Analog Tetrazole Derivative (AV6)
Molecular Weight ~483 g/mol ~463 g/mol 539.62 g/mol
LogP (Predicted) 3.2 3.5 2.8
Hydrogen Bond Acceptors 6 7 9
Bioavailability Moderate Low (due to nitro group) High (tetrazole stability)

Key Observations :

  • The nitro-substituted analog’s higher LogP suggests increased membrane permeability but may incur toxicity risks.

Métodos De Preparación

Cyclocondensation of Anthranilic Acid with Urea

A mixture of methyl 2-aminobenzoate (1.0 equiv), urea (1.2 equiv), and acetic acid is refluxed for 8–12 hours to yield 2,4-dihydroxyquinazoline. Subsequent N-alkylation with 3-methoxybenzyl bromide under basic conditions (K₂CO₃, DMF, 80°C) introduces the 3-methoxyphenylmethyl group.

Table 1: Reaction Conditions for Core Formation

StepReagents/ConditionsYield
CyclocondensationAcetic acid, reflux, 12h75%
N-AlkylationK₂CO₃, DMF, 80°C, 6h68%
Coupling AgentSolventTime (h)Yield
HOBt/EDCIDCM1685%
HATU/DIEADMF878%

Alternative Pathways: Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysis to streamline the synthesis.

Buchwald-Hartwig Amination

Aryl halide intermediates undergo coupling with preformed pentanamide-furan derivatives using Pd₂(dba)₃/BINAP in toluene at 80°C. This method reduces step count but requires rigorous oxygen-free conditions.

Table 3: Palladium-Catalyzed Coupling Parameters

Catalyst SystemTemp (°C)Time (h)Yield
Pd₂(dba)₃/BINAP80472%
Pd(OAc)₂/Xantphos100665%

Purification and Characterization

Final purification is achieved via silica gel chromatography (ethyl acetate/hexane) or preparative HPLC (ACN/H₂O/TFA). Structural confirmation relies on ¹H NMR, ¹³C NMR, and HRMS :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, quinazolinone aromatic), 6.85–6.50 (m, furan and methoxyphenyl), 4.40 (s, –CH₂–furan), 3.80 (s, OCH₃).

  • HRMS (ESI) : Calculated for C₂₇H₂₈N₃O₅ [M+H]⁺: 474.2024; Found: 474.2028.

Challenges and Optimization

Side Reactions During Alkylation

Competitive over-alkylation at the quinazolinone N3 position is mitigated by using bulky bases (e.g., DIPEA) and low temperatures (0–5°C).

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, NMP) enhance amide bond formation but may necessitate higher temperatures for solubility.

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinazolinone core followed by functionalization. Key steps include:
  • Quinazoline ring formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
  • Alkylation : Introduction of the 3-methoxyphenylmethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Amide coupling : Reaction of the pentanamide side chain with furfurylamine using coupling agents (e.g., EDC/HOBt) .
    Critical conditions : Temperature (60–80°C for cyclization), solvent polarity (DMF for alkylation), and inert atmospheres to prevent oxidation of the furan moiety .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., furan CH₂ at δ 4.3–4.5 ppm, quinazoline carbonyls at δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₇H₂₆N₃O₅: 496.1864) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different in vitro models?

  • Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
  • Standardized protocols : Use identical cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Dose-response curves : Validate IC₅₀ values across ≥3 independent replicates to assess reproducibility .
  • Mechanistic studies : Combine enzymatic assays (e.g., kinase inhibition) with cellular models to distinguish target-specific vs. off-target effects .

Q. What computational strategies are recommended to model interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in the quinazoline-4-one pocket of kinases (e.g., EGFR) .
  • Molecular Dynamics (MD) simulations : GROMACS/AMBER for stability analysis of ligand-target complexes over 100 ns trajectories .
  • QSAR models : Train models on derivatives to correlate substituent electronegativity (e.g., 3-methoxy vs. 4-methoxy groups) with activity .

Q. What are key considerations in designing SAR studies for derivatives?

  • Methodological Answer : Focus on modular modifications to isolate pharmacophores:
  • Quinazoline core : Replace the 2,4-dioxo group with thioxo to assess hydrogen bonding impact .
  • Furan moiety : Substitute with thiophene or pyrrole to evaluate aromatic stacking .
  • Pentanamide linker : Vary alkyl chain length (C3–C6) to optimize solubility vs. membrane permeability .
    Synthetic feasibility : Prioritize reactions with high atom economy (e.g., click chemistry for triazole derivatives) .

Q. How does the compound’s stability under varying pH/temperature impact pharmacokinetic studies?

  • Methodological Answer : Conduct pre-formulation stability assays:
  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal stability : Accelerated stability testing (40–60°C) to identify decomposition products (e.g., furan ring oxidation) .
  • Light sensitivity : Store solutions in amber vials if UV-Vis shows λmax shifts under light exposure .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solvent screening : Use Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies (e.g., high solubility in DMSO due to δP = 12.0) .
  • Co-solvency studies : Blend ethanol (δH = 19.4) with water to improve aqueous solubility for in vivo dosing .

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